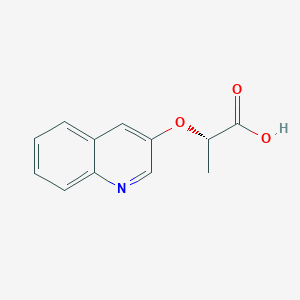
(R)-2-((((9H-芴-9-基)甲氧基)羰基)氨基)-3-(喹啉-6-基)丙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is a useful research compound. Its molecular formula is C27H22N2O4 and its molecular weight is 438.483. The purity is usually 95%.
BenchChem offers high-quality (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
分子识别
通过化学和生物催化步骤获得的光学纯2-(喹啉-8-氧基)环己烷-1-醇被用作手性溶剂化剂,用于分子识别酸的对映异构体,通过核磁共振或荧光光谱检测。该方法可有效检测α-取代羧酸、磷酸、未保护氨基酸和二肽的异构体,并可用于实际应用中的定量测定 (Khanvilkar & Bedekar, 2018).
荧光标记试剂
6-甲氧基-4-喹啉酮是一种新型荧光团,在水性介质中显示出强荧光和大的斯托克斯位移。它被用作羧酸的荧光标记试剂,显示出高稳定性和对 pH 变化不敏感,使其对生物医学分析很有价值 (Hirano 等人,2004).
碳纳米管分散
N-芴-9-甲氧基羰基保护的氨基酸被用作碳纳米管的表面活性剂,其相互作用使用量子力学计算进行建模。然后将这些表面活性剂转化为酶促活化的 CNT 表面活性剂,在恒定和生理条件下按需产生均相水性纳米管分散液 (Cousins 等人,2009).
细胞溶质钙的荧光指示剂
合成了一组具有可见激发和发射波长的荧光指示剂,用于测量细胞溶质游离 Ca2+。这些化合物将氧杂蒽色团与四羧酸螯合位点结合,在 Ca2+ 结合后显示高达 40 倍的荧光增加。这些指示剂提供了对高 [Ca2+] 水平的更好分辨率,适用于荧光显微镜和流式细胞术 (Minta 等人,1989).
低聚物的合成
制备了源自 α-O-甲氧基和 2,3-脱水神经氨酸的 N-芴-9-基甲氧基羰基保护的糖氨基酸,从而有效地合成了长度不同的低聚物。这些低聚物可用于各种生化应用 (Gregar & Gervay-Hague, 2004).
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDOCAXUVRCYHEN-RUZDIDTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC5=C(C=C4)N=CC=C5)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid | |
CAS RN |
1998596-44-3 |
Source


|
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

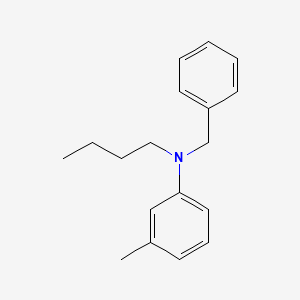
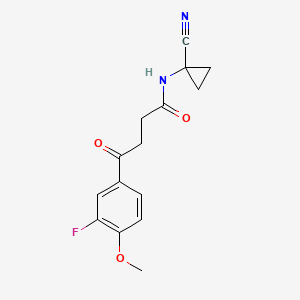
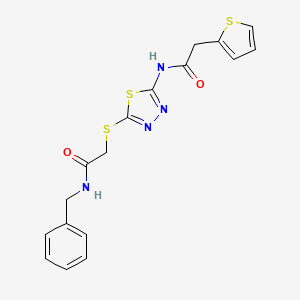
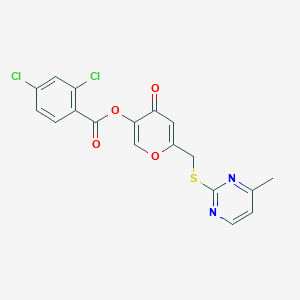
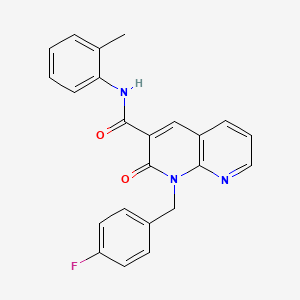
![3-(morpholinocarbonyl)-1-[4-(trifluoromethyl)benzyl]-2(1H)-pyridinone](/img/structure/B2872621.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-chlorophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2872623.png)
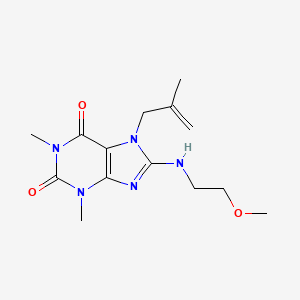
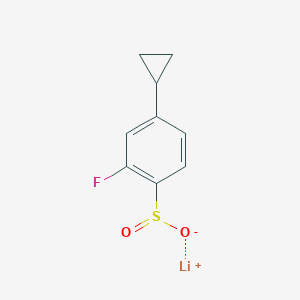
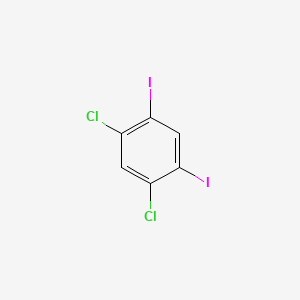
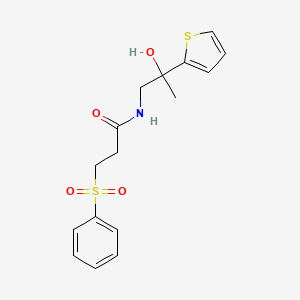
![[2-(3-Chlorophenoxy)phenyl]methanol](/img/structure/B2872634.png)

